N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane
Overview
Description
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane is an organosilane compound widely used as a coupling agent and adhesion promoter. It is known for its ability to enhance the bonding between organic polymers and inorganic materials, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine. The reaction is carried out under controlled conditions, with the temperature maintained at around 120°C. The process involves the gradual addition of 3-chloropropyltrimethoxysilane to ethylenediamine, followed by a post-reaction purification step to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then distilled and purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The amino groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: Produces silanol derivatives.
Condensation: Forms siloxane networks.
Substitution: Yields various substituted organosilanes.
Scientific Research Applications
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between different materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings to enhance durability and performance
Mechanism of Action
The primary mechanism of action of N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The amino groups react with organic polymers, while the methoxysilane groups hydrolyze and condense to form siloxane bonds with inorganic materials. This dual reactivity allows it to act as an effective coupling agent, enhancing the mechanical and chemical properties of composite materials .
Comparison with Similar Compounds
Similar Compounds
N-beta(Aminoethyl)-gamma-aminopropyltrimethoxysilane: Similar structure but with three methoxy groups instead of two.
N-beta(Aminoethyl)-gamma-aminopropylmethyldimethoxysilane: Differentiated by the presence of a methyl group.
Uniqueness
N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly effective in applications requiring strong adhesion and durability .
Properties
IUPAC Name |
ethyl 2-[[(benzamidocarbamoylamino)-benzylcarbamoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-2-30-17(26)13-21-20(29)25(14-15-9-5-3-6-10-15)24-19(28)23-22-18(27)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,29)(H,22,27)(H2,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVVAUWAZSNLEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N(CC1=CC=CC=C1)NC(=O)NNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501123664 | |
Record name | Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3069-72-5 | |
Record name | Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3069-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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